molecular formula C24H19ClN4O3S B4038879 2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No.: B4038879
M. Wt: 479.0 g/mol
InChI Key: UFZMYWMIRNAVQJ-UHFFFAOYSA-N
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Description

2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C24H19ClN4O3S and its molecular weight is 479.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.0866393 g/mol and the complexity rating of the compound is 708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

A study explored the synthesis and activity of Thieno[3,2-c]quinoline-4-yl-amines against malaria. These compounds were tested for in vitro growth inhibition of the malaria parasite Plasmodium falciparum. Among the tested compounds, a pyronaridine derivative displayed significant activity against both chloroquine-sensitive and resistant P. falciparum strains, indicating its potential as an antimalarial agent (Görlitzer et al., 2006).

Serotonin Uptake Inhibition

The compound DU 24565, closely related structurally, is a potent and selective inhibitor of the synaptosomal uptake of serotonin, suggesting its potential as an antidepressant. This compound showed specificity in inhibiting serotonin uptake without significantly affecting norepinephrine or dopamine uptake, highlighting its selectivity and potential pharmacological utility (Vaatstra et al., 1981).

DNA Detection Probes

Novel benzimidazo[1,2-a]quinolines, substituted with various nuclei including piperidine, pyrrolidine, and piperazine, were synthesized for potential application as DNA-specific fluorescent probes. These compounds showed enhanced fluorescence emission intensity in the presence of ct-DNA, indicating their potential as molecular tools for DNA detection (Perin et al., 2011).

Antimicrobial Agents

A study on the microwave-assisted synthesis of novel Thiopyrano[2,3-b]quinolines revealed that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Micrococcus roseus, suggesting their potential as antimicrobial agents (Nandeshwarappa et al., 2006).

Properties

IUPAC Name

[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c25-23-10-9-22(33-23)21-15-19(18-3-1-2-4-20(18)26-21)24(30)28-13-11-27(12-14-28)16-5-7-17(8-6-16)29(31)32/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZMYWMIRNAVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
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2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
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2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
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2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
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2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline
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2-(5-chloro-2-thienyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline

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